molecular formula C4H8N2O2S B7864082 N-(1-cyanoethyl)methanesulfonamide

N-(1-cyanoethyl)methanesulfonamide

Cat. No.: B7864082
M. Wt: 148.19 g/mol
InChI Key: DDQHQHNZCSSWLY-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core substituted with a 1-cyanoethyl group at the nitrogen atom.

Properties

IUPAC Name

N-(1-cyanoethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-4(3-5)6-9(2,7)8/h4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQHQHNZCSSWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(1-cyanoethyl)methanesulfonamide is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-cyanoethyl)methanesulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to active sites or altering signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

These isomers, studied by Karabacak et al. (2010), differ in the position of the methyl group on the phenyl ring. Key findings include:

  • Vibrational Spectroscopy : DFT calculations revealed distinct vibrational modes for the sulfonamide (-SO₂NH-) group, with shifts influenced by the methyl substituent’s position. For example, symmetric and asymmetric S=O stretching modes appeared at 1,130–1,160 cm⁻¹ and 1,320–1,350 cm⁻¹, respectively .
  • NMR Data: The methyl group’s position caused notable differences in chemical shifts. For N-(2-methylphenyl)methanesulfonamide, the aromatic protons adjacent to the methyl group resonated at δ 7.15–7.25 ppm, while N-(3-methylphenyl) derivatives showed upfield shifts (δ 6.95–7.10 ppm) due to reduced steric effects .

Comparison with N-(1-cyanoethyl)methanesulfonamide: The cyanoethyl group’s strong electron-withdrawing nature would likely amplify deshielding effects in NMR spectra compared to methylphenyl substituents. Additionally, the -CN group’s polarity may increase solubility in polar solvents relative to aryl-substituted analogs.

N-Cyclohexyl-1,1,1-trifluoromethanesulfonamide

This compound (CAS 154235-61-7) features a trifluoromethyl (-CF₃) group and a cyclohexyl substituent. Key properties include:

  • Computed Properties : A polar surface area (PSA) of 46.17 Ų, indicative of moderate polarity. The trifluoromethyl group enhances thermal stability and lipophilicity .
  • Spectral Data : The -CF₃ group’s strong electron-withdrawing effect would downfield-shift adjacent protons in NMR, similar to -CN but with greater steric bulk.

However, both substituents reduce basicity at the sulfonamide nitrogen due to electron withdrawal.

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

This chiral sulfonamide (99% stereochemical purity) exhibits complex substituents:

  • Stereochemical Effects : The [α]D²⁰ value of +2.5 (CHCl₃) confirms significant optical activity. The naphthyl and methoxyphenyl groups contribute to π-π stacking and steric hindrance .
  • IR and NMR : The sulfonamide S=O stretches appeared at 1,325 cm⁻¹ (asymmetric) and 1,150 cm⁻¹ (symmetric). Aromatic protons in the naphthyl group resonated at δ 7.45–8.20 ppm .

Its simpler structure may facilitate synthetic scalability compared to bulky aryl derivatives.

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